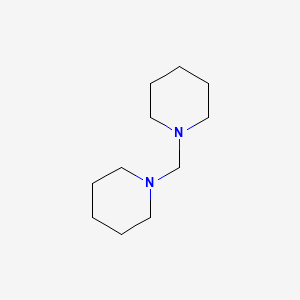![molecular formula C9H10N2O B1581606 9-メチル-3,4-ジヒドロ-2H-ピリド[1,2-a]ピリミジン-2-オン CAS No. 61751-44-8](/img/structure/B1581606.png)
9-メチル-3,4-ジヒドロ-2H-ピリド[1,2-a]ピリミジン-2-オン
概要
説明
9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . This compound is known for its unique structure, which combines elements of both pyridine and pyrimidine rings, making it a valuable subject of study in various fields of chemistry and pharmacology.
科学的研究の応用
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
準備方法
The synthesis of 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes dissolving the compound in chloroform, filtering, evaporating, and then recrystallizing the residue from ethanol/acetone . Industrial production methods may involve similar steps but on a larger scale, ensuring high purity and yield.
化学反応の分析
9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
作用機序
The mechanism of action of 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar compounds to 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one include:
Clopidol: Another pyrido[1,2-a]pyrimidine derivative with different substituents.
4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid: A compound with similar core structure but different functional groups.
2,4-Dioxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Another related compound with distinct chemical properties.
These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
特性
IUPAC Name |
9-methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-3-2-5-11-6-4-8(12)10-9(7)11/h2-3,5H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVULYKIYNGGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318421 | |
| Record name | 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61751-44-8 | |
| Record name | 61751-44-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR4AH9VD7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one in analyzing carboxylic acids?
A1: The research paper describes using 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one as an additive in the derivatization of carboxylic acids for analysis by high-performance liquid chromatography with electrogenerated chemiluminescence detection (HPLC-ECL). [] Specifically, it is used alongside N-(3-aminopropyl)pyrrolidine (NAPP) and 2-bromo-1-ethylpyridinium tetrafluoroborate to enhance the reaction of NAPP with carboxylic acids like free fatty acids and ibuprofen. This derivatization process aims to improve the detection sensitivity of these compounds in HPLC-ECL by forming derivatives that exhibit stronger chemiluminescence.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)



